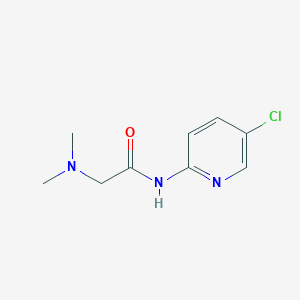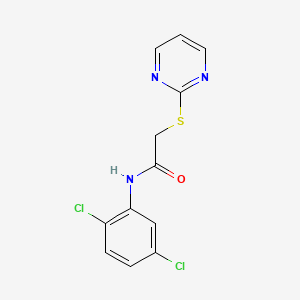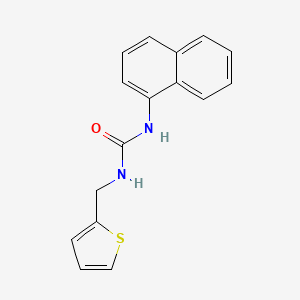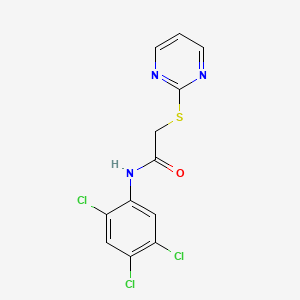
N~1~-(5-chloro-2-pyridinyl)-N~2~,N~2~-dimethylglycinamide
描述
N~1~-(5-chloro-2-pyridinyl)-N~2~,N~2~-dimethylglycinamide, commonly known as CDP-870, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDP-870 belongs to the class of biologic agents known as anti-TNF (tumor necrosis factor) agents, which are used to treat inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease.
科学研究应用
CDP-870 has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory diseases. It has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and Crohn's disease. CDP-870 works by inhibiting the activity of tumor necrosis factor-alpha, a cytokine that plays a key role in the development of inflammation. By blocking the action of TNF-alpha, CDP-870 reduces inflammation and provides relief from the symptoms of these diseases.
作用机制
CDP-870 works by binding to TNF-alpha and preventing it from interacting with its receptors on the surface of immune cells. This blocks the downstream signaling pathways that lead to the activation of immune cells and the production of pro-inflammatory cytokines. By reducing the levels of pro-inflammatory cytokines, CDP-870 reduces inflammation and provides relief from the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
CDP-870 has been shown to have a number of biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and TNF-alpha. It also reduces the levels of C-reactive protein, a marker of inflammation. CDP-870 has been shown to be safe and well-tolerated in clinical trials, with few adverse effects reported.
实验室实验的优点和局限性
CDP-870 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also commercially available, making it easy to obtain for research purposes. However, there are also some limitations to using CDP-870 in lab experiments. It is a biologic agent, which means that it is more complex and expensive to produce than small-molecule drugs. It also requires specialized storage and handling procedures to maintain its stability and activity.
未来方向
There are several future directions for research on CDP-870. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with CDP-870. Finally, there is ongoing research into the use of CDP-870 in other inflammatory diseases, such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
CDP-870 is a synthetic compound with significant potential for the treatment of inflammatory diseases. It works by inhibiting the activity of TNF-alpha, a cytokine that plays a key role in the development of inflammation. CDP-870 has been extensively studied for its safety and efficacy in clinical trials, and it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and Crohn's disease. There are several future directions for research on CDP-870, including the development of new formulations or delivery methods and the identification of biomarkers for patient selection.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-13(2)6-9(14)12-8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQCVRFODKCXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4422109.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)

![methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B4422137.png)



![3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4422171.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422180.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4422185.png)
![N-[2-(methylthio)phenyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4422186.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4422190.png)